Metabolic Abundance Divergence Between Meta- and Para-Hydroxybenzylpiperazine Isomers in BZP Metabolism
In a controlled rat study following a single intraperitoneal dose of 5 mg/kg BZP, the cumulative urinary excretion over 48 h was approximately 2% of the dose for m-hydroxy-BZP (the free-base form of the target compound) versus approximately 25% for p-hydroxy-BZP. The concentration ratio of p-OH-BZP to m-OH-BZP was 11.6 at 4 h post-dosing, widening to 22.7 at 48 h [1]. The target compound (meta isomer) is therefore a minor but structurally distinct metabolite, confirming that the regioisomeric identity of the hydroxyl group on the benzyl ring has a substantial quantitative impact on metabolic fate.
| Evidence Dimension | Cumulative urinary excretion (% of BZP dose) over 48 h in rat |
|---|---|
| Target Compound Data | m-Hydroxybenzylpiperazine: ~2% |
| Comparator Or Baseline | p-Hydroxybenzylpiperazine: ~25% |
| Quantified Difference | p-OH-BZP excreted ~12.5-fold more than m-OH-BZP; p/m concentration ratio = 11.6 (4 h) to 22.7 (48 h) |
| Conditions | Rat model, single i.p. 5 mg/kg BZP; analysis by GC-MS and LC-ESI MS |
Why This Matters
For forensic and clinical laboratories procuring hydroxybenzylpiperazine reference standards, this data confirms that m- and p-isomers are not interchangeable; the para isomer offers superior detection sensitivity while the meta isomer serves as a confirmatory secondary marker.
- [1] Tsutsumi, H., Katagi, M., Miki, A., Shima, N., Kamata, T., Nakajima, K., Inoue, H., Kishi, T., & Tsuchihashi, H. (2006). Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat. Journal of Analytical Toxicology, 30(1), 38-43. View Source
